2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine
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Overview
Description
2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with amino, N-methylpiperazino, methylthio, and chloro groups. These functional groups contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 2,4-dichloropyrimidine with N-methylpiperazine under basic conditions to introduce the N-methylpiperazino groupFinally, the amino group is introduced via amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(N-methylpiperazino)-5-methylthio-6-chloropyrimidine: shares structural similarities with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the N-methylpiperazino group, in particular, may enhance its ability to interact with biological targets compared to other similar compounds .
Properties
CAS No. |
55921-66-9 |
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Molecular Formula |
C10H16ClN5S |
Molecular Weight |
273.79 g/mol |
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C10H16ClN5S/c1-15-3-5-16(6-4-15)9-7(17-2)8(11)13-10(12)14-9/h3-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
BQETUQVXROQUPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)SC |
Origin of Product |
United States |
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